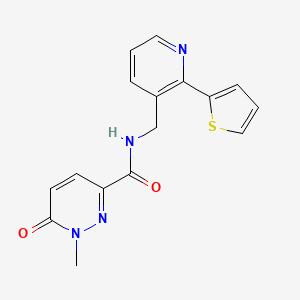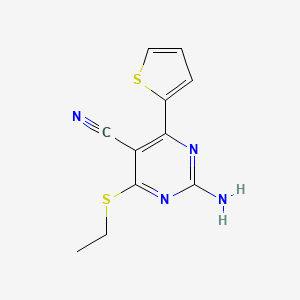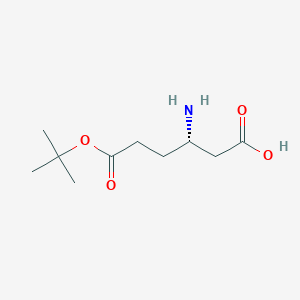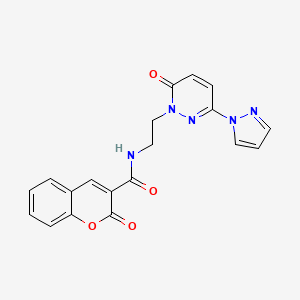
(2-Phenylamino-thiazol-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Phenylamino-thiazol-4-yl)-acetic acid” is a derivative of 2-aminothiazoles . It has been studied in the context of antitubercular activity, with some derivatives showing high inhibitory activity toward susceptible Mycobacterium tuberculosis strains .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions starting from ethyl-4-chloroacetoacetate, which is treated with equimolar amounts of various phenylthioureas . The reaction with Salicylaldehyde leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. A structure-activity relationship (SAR) analysis of similar compounds has been carried out .Scientific Research Applications
Synthesis of Coumarin-Thiazole Derivatives
Coumarin-thiazole derivatives: have been synthesized using (2-Phenylamino-thiazol-4-yl)-acetic acid as a key intermediate . These compounds exhibit a range of biological activities, including anticancer , antimicrobial , and anti-HIV properties. The synthesis process benefits from green chemistry approaches, utilizing catalysts like L-proline and renewable solvents such as polyethylene glycol (PEG-600).
Small Molecule Library Synthesis
The compound has been used in flow chemistry to synthesize libraries of small molecules . This method is advantageous for its efficiency and the ability to perform multiple reactions in a single run, which is ideal for generating small quantities of diverse compounds rapidly.
Antimicrobial and Antioxidant Activities
Thiazole derivatives, including (2-Phenylamino-thiazol-4-yl)-acetic acid, have been studied for their antimicrobial and antioxidant activities . These properties are crucial for the development of new medications and treatments for various diseases.
Biological Activity of Thiazole Derivatives
Thiazoles are known for their diverse biological activities. They have been used to develop compounds with analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , and antitumor activities . This makes them valuable scaffolds in medicinal chemistry.
Chemical Synthesis and Drug Development
The compound serves as a building block in chemical synthesis for drug development. It is part of a collection of rare and unique chemicals used by researchers in the early stages of drug discovery .
Pharmacological Research
(2-Phenylamino-thiazol-4-yl)-acetic acid is involved in pharmacological research to explore its potential as a neuroprotective , anticonvulsant , and cytotoxic agent . This research is pivotal in finding new treatments for neurological disorders and cancers.
Material Science Applications
The compound’s properties are also explored in material science for the development of new materials that could have applications in various industries, including electronics and biotechnology .
Agricultural Chemistry
In agricultural chemistry, thiazole derivatives are investigated for their use as biocides , fungicides , and chemical reaction accelerators . This research is essential for improving crop protection and yield.
Future Directions
The future directions for this compound could involve further studies to understand its mechanism of action, especially in the context of antitubercular activity . Additionally, the synthesis process could be optimized, and the compound could be tested against a wider range of bacterial species and eukaryotic cells .
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWQJCDAYINJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylamino-thiazol-4-yl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)
![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)

![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)


![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)

